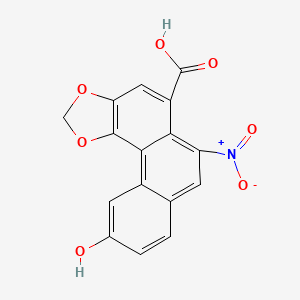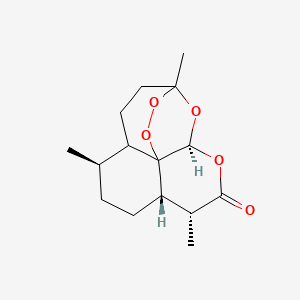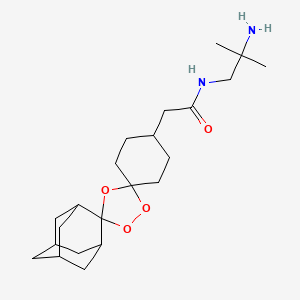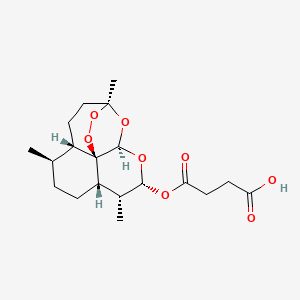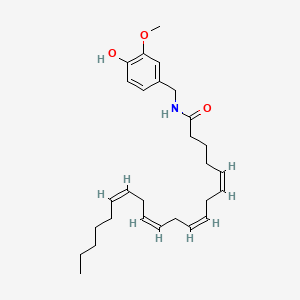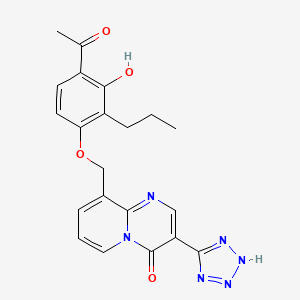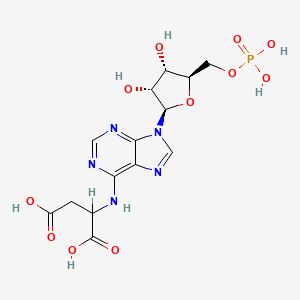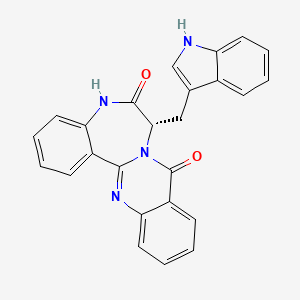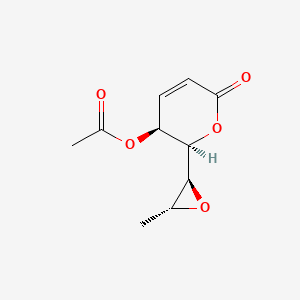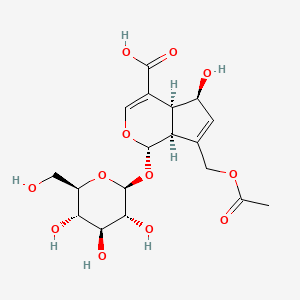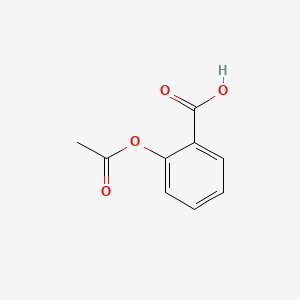![molecular formula C22H14Cl2FN3O3 B1665857 N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide CAS No. 257892-33-4](/img/structure/B1665857.png)
N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide
概述
准备方法
合成路线和反应条件
AWD-12-281 的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括:
吡啶衍生物的形成: 这涉及到吡啶环的氯化,在特定位置引入氯原子。
吲哚合成: 吲哚环是通过一系列反应合成的,包括环化和官能团修饰。
工业生产方法
AWD-12-281 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高效反应器、连续流动工艺和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
AWD-12-281 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氯或脱氟产物 .
科学研究应用
AWD-12-281 具有广泛的科学研究应用,包括:
化学: 用作研究 PDE4 抑制和相关化学反应的模型化合物。
生物学: 研究其对细胞信号通路和细胞因子产生的影响。
医学: 作为 COPD、哮喘和其他炎症性疾病的潜在治疗剂进行探索。
工业: 用于开发抗炎药物和支气管扩张剂
作用机制
AWD-12-281 通过选择性抑制磷酸二酯酶 4 (PDE4) 发挥作用,PDE4 是一种负责分解环状腺苷单磷酸 (cAMP) 的酶。通过抑制 PDE4,AWD-12-281 提高了细胞内 cAMP 的水平,从而抑制促炎细胞因子并松弛支气管平滑肌。 这种双重作用促成了其抗炎和支气管扩张特性 .
相似化合物的比较
类似化合物
西洛米司特: 另一种具有类似抗炎特性的 PDE4 抑制剂。
罗氟米司特: 用于治疗 COPD 的 PDE4 抑制剂。
阿普米司特: 一种用于治疗银屑病和银屑病关节炎的 PDE4 抑制剂.
AWD-12-281 的独特性
AWD-12-281 的独特之处在于其结构针对局部给药进行了优化,使其在过敏性皮炎和皮肤炎症模型中特别有效。 它能够穿透角质层并抑制 Th1 和 Th2 细胞因子,使其有别于其他 PDE4 抑制剂 .
属性
CAS 编号 |
257892-33-4 |
|---|---|
分子式 |
C22H14Cl2FN3O3 |
分子量 |
458.3 g/mol |
IUPAC 名称 |
N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C22H14Cl2FN3O3/c23-17-8-26-9-18(24)20(17)27-22(31)21(30)16-11-28(10-12-1-3-13(25)4-2-12)19-6-5-14(29)7-15(16)19/h1-9,11,29H,10H2,(H,26,27,31) |
InChI 键 |
DPHDSIQHVGSITN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |
规范 SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |
外观 |
Solid powder |
Key on ui other cas no. |
257892-33-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AWD 12-281 N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
